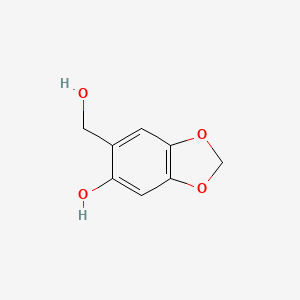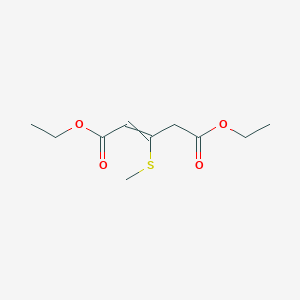
Methyl 2-hydroxy-2-phenylhept-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-phenylhept-3-ynoate is an organic compound with the molecular formula C14H16O3. It is characterized by the presence of a hydroxyl group, a phenyl group, and a triple bond within its hept-3-ynoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-phenylhept-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyheptanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the electrophilic carbon of the bromoheptanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2-phenylhept-3-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-phenylhept-3-ynoate.
Reduction: Formation of methyl 2-hydroxy-2-phenylhept-3-ene or methyl 2-hydroxy-2-phenylheptane.
Substitution: Formation of methyl 2-alkoxy-2-phenylhept-3-ynoate or methyl 2-acetoxy-2-phenylhept-3-ynoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-phenylhept-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-2-phenylhept-3-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. The triple bond provides rigidity to the molecule, influencing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-2-phenylbut-3-ynoate: Similar structure but with a shorter carbon chain.
Methyl 2-hydroxy-2-phenylhex-3-ynoate: Similar structure but with a different carbon chain length.
Methyl 2-hydroxy-2-phenylpent-3-ynoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 2-hydroxy-2-phenylhept-3-ynoate is unique due to its specific carbon chain length and the presence of both a hydroxyl group and a phenyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92956-86-0 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C14H16O3/c1-3-4-8-11-14(16,13(15)17-2)12-9-6-5-7-10-12/h5-7,9-10,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
UOZQDUDAKFUKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
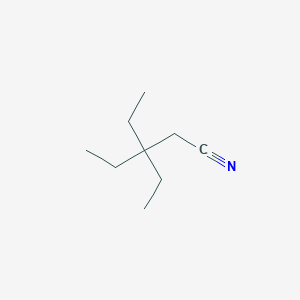
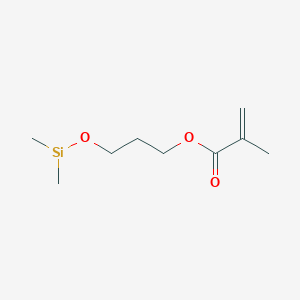
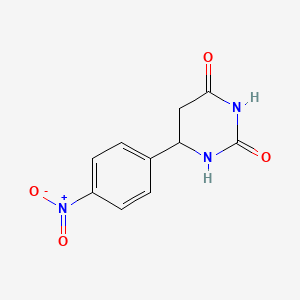
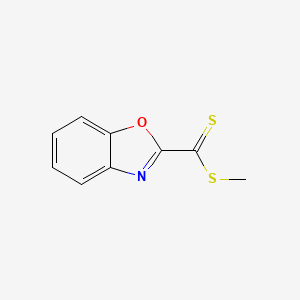
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
